molecular formula C9H12ClNO4S B1333436 ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 368869-88-9

ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1333436
M. Wt: 265.71 g/mol
InChI Key: IRBVAHDFENUACC-UHFFFAOYSA-N
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Description

Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a chlorosulfonyl group and a carboxylate ester group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the introduction of the chlorosulfonyl and carboxylate ester groups. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis1.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the chlorosulfonyl and carboxylate ester groups. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized1.



Chemical Reactions Analysis

The chlorosulfonyl and carboxylate ester groups are both reactive and could participate in a variety of chemical reactions. For example, the chlorosulfonyl group could undergo nucleophilic substitution reactions, while the carboxylate ester group could participate in ester hydrolysis or transesterification reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxylate ester groups could impact its solubility, while the aromatic pyrrole ring could contribute to its stability1.


Scientific Research Applications

Chemical Reactivity and Structural Analysis

Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates significant chemical reactivity, making it a useful compound in organic synthesis. For instance, it reacts with substituted hydrazines in various solvents to produce regioisomeric pyrazoles, a class of organic compounds with a variety of applications, including pharmaceuticals (Mikhed’kina et al., 2009). Additionally, the compound's molecular structure and spectral properties have been extensively studied, providing valuable insights into its chemical behavior and potential applications (Singh et al., 2013).

Non-Linear Optical (NLO) Material Applications

The compound has shown promise in the field of non-linear optics (NLO). NLO materials are crucial in various technologies such as telecommunications and laser technology. The first hyperpolarizability of the compound indicates its potential as an NLO material, which could be explored further for technological applications (Singh et al., 2014).

Hydrogen Bonding and Molecular Interactions

The compound's ability to form dimers through hydrogen bonding is another area of interest. Studies on similar pyrrole derivatives have shown hydrogen-bonded dimer formation, which is significant for understanding intermolecular interactions and the development of new materials (Senge & Smith, 2005).

Synthesis of Novel Derivatives

Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a precursor for synthesizing various novel derivatives. These derivatives are studied for their structural, spectral, and thermodynamic properties, contributing to the broader understanding of pyrrole chemistry and its applications (Idhayadhulla et al., 2010).

Safety And Hazards

Future Directions

The study of pyrrole derivatives is a rich field with many potential applications in medicinal chemistry and materials science. Further research into the properties and potential uses of this compound could yield interesting results4.


Please note that this analysis is based on the structure and functional groups present in the compound, and not on specific experimental data or literature sources. For a more detailed and accurate analysis, experimental data and peer-reviewed literature would be needed.


properties

IUPAC Name

ethyl 4-chlorosulfonyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO4S/c1-4-15-9(12)7-5(2)8(6(3)11-7)16(10,13)14/h11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBVAHDFENUACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380172
Record name ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

368869-88-9
Record name ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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